Boc-Cysteinol

Description

Boc-Cysteinol is a protected derivative of cysteinol (β-mercaptoethylamine), a compound featuring both an amino group and a thiol group. In peptide synthesis, these functional groups are often protected to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the thiol group is shielded by para-methylbenzyl (pMeBzl) or benzyl (Bzl) substituents. For example, this compound(pMeBzl) (CAS 129397-85-9) has the molecular formula C₁₆H₂₅NO₃S and a molecular weight of 311.4 g/mol . This dual protection strategy ensures compatibility with solid-phase peptide synthesis (SPPS) methodologies, where acid-labile Boc groups are selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), leaving the thiol protection intact until final deprotection .

Structure

3D Structure

Properties

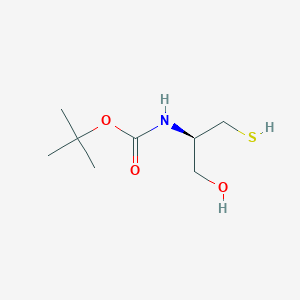

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1 |

InChI Key |

QJZIPROEVNIIPZ-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CS |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CS |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Cysteine

The Boc group is introduced to cysteine’s amine via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a Lewis acid catalyst. ZrCl₄ (10 mol%) in acetonitrile at room temperature achieves rapid Boc protection (3–10 min) with yields exceeding 95%. This method avoids base-mediated conditions, preserving acid-sensitive functional groups.

Reaction Conditions :

-

Substrate: L-Cysteine

-

Reagents: (Boc)₂O (1.1 equiv), ZrCl₄ (10 mol%)

-

Solvent: CH₃CN

-

Time: 3–10 min

The product, Boc-Cys-OH, is isolated as a white solid with solubility in DMSO, ethanol, and methanol.

Reduction of Carboxylic Acid to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid moiety of Boc-Cys-OH to a primary alcohol. This reaction proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether at 0°C to room temperature.

Reaction Conditions :

-

Substrate: Boc-Cys-OH

-

Reagent: LiAlH₄ (4 equiv)

-

Solvent: THF

-

Temperature: 0°C → rt

-

Time: 4–6 h

-

Yield: ~80% (estimated)

Mechanistic Insight :

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield Boc-Cysteinol. The thiol group remains intact under these conditions, though side reactions may occur if moisture is present.

Thiol Protection Prior to Boc Protection and Reduction

Thiol Group Protection

Cysteine’s thiol is protected as a disulfide using 2,2'-dipyridyldisulfide (3 equiv) in a one-pot reaction. The resulting Boc-Cys(S-Pyr)-OH prevents thiol oxidation or undesired side reactions during subsequent steps.

Reaction Conditions :

Boc Protection and Reduction

Following thiol protection, Boc introduction and reduction proceed as in Method 1. Post-reduction, the S-Pyr group is removed via treatment with 0.1 M Cu(NO₃)₂, yielding this compound with a free thiol.

Advantages :

Direct Boc Protection of Cysteinol

Synthesis of Cysteinol

Cysteinol is synthesized by reducing cysteine’s carboxylic acid with LiAlH₄. This step is less common due to the instability of free cysteinol but provides a route for late-stage Boc protection.

Reaction Conditions :

Boc Protection of Cysteinol

Cysteinol’s amine is protected using (Boc)₂O and ZrCl₄, mirroring the conditions in Method 1. This approach avoids potential side reactions from the carboxylic acid during protection.

Challenges :

-

Cysteinol’s primary alcohol may compete for Boc protection, necessitating precise stoichiometry.

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Boc protection → Reduction | (Boc)₂O, ZrCl₄, LiAlH₄ | ~80% | Minimal steps, high efficiency | Thiol side reactions possible |

| 2 | Thiol protection → Boc protection → Reduction → Deprotection | 2,2'-dipyridyldisulfide, Cu(NO₃)₂ | ~70% | Thiol stability, versatile for peptides | Additional deprotection step |

| 3 | Cysteinol synthesis → Boc protection | LiAlH₄, (Boc)₂O | ~60% | Direct late-stage protection | Low yield due to cysteinol instability |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Chemical Reactions Analysis

Bioconjugation with Vinylheteroarenes

Boc-Cys-OH derivatives exhibit rapid and selective reactions with vinylheteroarenes, a class of reagents used for cysteine-specific protein modification. Key findings include:

| Reagent | Rate Constant (M⁻¹s⁻¹) | pH | Conversion Time | Selectivity Over Lysine/N-Termini |

|---|---|---|---|---|

| Vinylpyrimidine (2 ) | 0.375 (pH 8) | 5–8 | 20 minutes | >3,200-fold |

| Vinyltriazine (3 ) | 3.10 (pH 8) | 5–8 | 10 minutes | >3,200-fold |

-

Mechanism : General base-catalyzed thiol-Michael addition occurs at the cysteine sulfhydryl group, forming stable thioether bonds .

-

pH Sensitivity : Reaction rates increase under mildly acidic conditions (pH 5–7), with vinylpyrimidine 2 showing a rate of 0.851 M⁻¹s⁻¹ at pH 5 .

-

Selectivity : No reactivity observed with lysine or N-terminal amines under identical conditions .

Reactivity with Carbonylacrylic Reagents

Carbonylacrylic derivatives enable irreversible cysteine bioconjugation. For Boc-Cys-OMe (methyl ester variant):

-

Kinetics : 3-Benzoylacrylate (2a ) achieves >99% conversion with Boc-Cys-OMe in <2 minutes at room temperature .

-

Chemoselectivity : Competing reactions with Boc-Lys-OMe show no product formation, confirming exclusive cysteine targeting .

-

Stability : Conjugates resist hydrolysis and remain intact in biological media (e.g., plasma) .

CPO-Based Reagent Selectivity and Kinetics

Cyclopropenone (CPO) reagents demonstrate orthogonal reactivity for N-terminal cysteines but also interact with Boc-Cys-OMe:

| Reagent | Substrate | Rate Constant (M⁻¹s⁻¹) | Selectivity Notes |

|---|---|---|---|

| CPO-1 | L-Cysteine ethyl ester | 67 (extrapolated to 37°C) | No reaction with Lys/Ser/Thr |

| CPO-1 | Boc-Cys-OMe | <1 | Slow reaction, mixed products |

Scientific Research Applications

Peptide Synthesis

Boc-cysteinol is primarily utilized as a protecting group for cysteine residues during peptide synthesis. This allows researchers to selectively modify other amino acids without affecting the cysteine moiety, which is crucial for creating complex peptides used in pharmaceuticals. The ability to manipulate cysteine residues enhances the synthesis of peptides with specific functionalities, making this compound an essential compound in peptide chemistry.

| Application | Description |

|---|---|

| Protecting Group | Used to protect cysteine during peptide synthesis to allow selective modifications. |

| Pharmaceutical Peptides | Facilitates the creation of complex peptides for targeted drug development. |

Drug Development

The compound plays a significant role in the development of cysteine-containing drugs, particularly as inhibitors for various diseases. Researchers leverage its properties to enhance drug stability and efficacy, which is vital in the design of new therapeutic agents. The incorporation of this compound into drug formulations can lead to improved pharmacokinetics and bioavailability.

| Drug Development Aspect | Impact |

|---|---|

| Stability | Enhances the stability of cysteine-containing drugs. |

| Efficacy | Increases the effectiveness of inhibitors designed for disease treatment. |

Bioconjugation

This compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted therapies and diagnostics in the medical field. By facilitating the conjugation of proteins or antibodies to therapeutic agents, this compound aids in creating more effective treatment options.

| Bioconjugation Use | Benefit |

|---|---|

| Targeted Therapies | Enhances specificity and effectiveness of therapeutic agents. |

| Diagnostic Development | Aids in the creation of more accurate diagnostic tools. |

Antioxidant Research

Recent studies have highlighted the antioxidant properties of this compound, contributing to research aimed at combating oxidative stress-related diseases. Its unique structure allows for the exploration of new antioxidant mechanisms, making it a valuable compound in studies focused on cellular protection and longevity.

| Antioxidant Application | Research Focus |

|---|---|

| Cellular Protection | Investigating mechanisms that combat oxidative stress. |

| Longevity Studies | Exploring potential benefits in aging-related research. |

Protein Engineering

In protein engineering, this compound is used to introduce thiol groups into proteins, enabling further modifications that enhance functionality. This application is crucial in biotechnology, where engineered proteins are designed for specific tasks such as catalysis or molecular recognition.

| Protein Engineering Use | Significance |

|---|---|

| Thiol Group Introduction | Allows for further modifications and functional enhancements. |

| Biotechnological Applications | Essential for designing proteins with tailored functionalities. |

Case Study 1: Peptide Therapeutics

A study demonstrated the successful incorporation of this compound in synthesizing a peptide therapeutic targeting a specific cancer pathway. The use of this compound allowed for controlled modifications that enhanced the peptide's binding affinity to its target receptor, resulting in improved therapeutic outcomes.

Case Study 2: Antioxidant Mechanisms

Research investigating the antioxidant properties of this compound showed its potential in protecting cells from oxidative damage during stress conditions. The study utilized various assays to measure radical scavenging activity and found that this compound exhibited significant protective effects on cellular models exposed to oxidative stress.

Mechanism of Action

The mechanism of action of Boc-Cysteinol involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The tert-butyl group provides steric hindrance, enhancing the stability of the compound and its interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Cysteinol(Bzl) (CAS 139428-96-9)

- Structure: Shares the same molecular formula (C₁₆H₂₅NO₃S) as this compound(pMeBzl) but replaces the para-methylbenzyl (pMeBzl) group with a benzyl (Bzl) group on the thiol.

- However, the benzyl group is less electron-rich than pMeBzl, which may alter its stability under oxidative conditions .

- Applications : Preferred in syntheses requiring moderate thiol protection without the need for enhanced solubility from methyl substitution.

Fmoc-Cysteinol(Trt)

- Structure: Uses fluorenylmethyloxycarbonyl (Fmoc) for amino protection and trityl (Trt) for thiol protection. The molecular weight is higher (~450–500 g/mol) due to the bulkier Fmoc and Trt groups.

- Reactivity : Fmoc is base-labile (removed with piperidine), making it suitable for SPPS strategies requiring orthogonal deprotection. The Trt group offers robust thiol protection but requires strong acidic conditions (e.g., trifluoroacetic acid with scavengers) for removal, which may limit compatibility with acid-sensitive peptides .

- Applications : Ideal for Fmoc-based SPPS where stepwise deprotection is critical.

Boc-O-Benzyl-L-Threoninol (CAS 133565-43-2)

- Structure: Features Boc protection on the amino group and O-benzyl protection on a hydroxyl group (instead of thiol). Molecular formula: C₁₆H₂₅NO₄; molecular weight: 295.4 g/mol.

- Reactivity : The hydroxyl-protected derivative is less reactive toward nucleophilic thiol reactions, redirecting its utility to hydroxyl-rich peptide backbones or glycosylation strategies .

- Applications : Used in syntheses requiring hydroxyl group masking, such as glycopeptide engineering.

H-L-Cys(Trt)-NH₂ HCl (CAS 166737-85-5)

- Molecular formula: C₂₂H₂₂N₂OS; molecular weight: 362.5 g/mol.

- Reactivity: The free amino group allows direct participation in peptide bond formation, while the Trt group provides strong thiol protection. However, the absence of Boc/Fmoc necessitates careful handling to avoid premature amino group reactions .

- Applications : Suitable for terminal cysteine residues in peptide chains.

Comparative Data Table

| Compound | CAS Number | Protecting Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound(pMeBzl) | 129397-85-9 | Boc (amino), pMeBzl (thiol) | C₁₆H₂₅NO₃S | 311.4 | SPPS with acid-labile deprotection |

| This compound(Bzl) | 139428-96-9 | Boc (amino), Bzl (thiol) | C₁₆H₂₅NO₃S | 311.4 | Moderate thiol protection |

| Fmoc-Cysteinol(Trt) | Not Provided | Fmoc (amino), Trt (thiol) | ~C₃₄H₃₄N₂O₃S | ~500 | Fmoc-based SPPS with orthogonal steps |

| Boc-O-Benzyl-L-Threoninol | 133565-43-2 | Boc (amino), Bzl (hydroxyl) | C₁₆H₂₅NO₄ | 295.4 | Hydroxyl protection in glycopeptides |

| H-L-Cys(Trt)-NH₂ HCl | 166737-85-5 | Trt (thiol), free amino | C₂₂H₂₂N₂OS | 362.5 | Terminal cysteine residues |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-Cysteinol, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (tert-butoxycarbonyl-protected cysteinol) is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include thiol protection (e.g., Trt, MeBzl) and Boc-group introduction. Reaction conditions such as solvent polarity (e.g., DMF vs. dichloromethane), temperature (0–25°C), and coupling reagents (e.g., HBTU, DCC) critically affect yield and purity. Analytical techniques like reversed-phase HPLC and /-NMR are essential for monitoring reaction progress and confirming structural integrity . For reproducibility, experimental protocols must detail molar ratios, reaction times, and purification steps (e.g., flash chromatography) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?

- Methodological Answer :

- Purity : HPLC with UV detection (210–254 nm) is standard, using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). Purity thresholds ≥95% are typical for research-grade compounds.

- Stereochemistry : Chiral HPLC or circular dichroism (CD) can confirm enantiomeric purity. For thiol-containing derivatives, Ellman’s assay quantifies free sulfhydryl groups, ensuring proper protection .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in regiochemistry or side reactions .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions, and what analytical methods are optimal for monitoring degradation?

- Methodological Answer : Stability studies require controlled kinetic experiments. For example:

- pH Stability : Incubate this compound in buffers (pH 2–10) at 25–37°C. Monitor degradation via LC-MS/MS, tracking thiol deprotection or Boc-group cleavage.

- Thermal Stability : Use differential scanning calorimetry (DSC) or accelerated stability testing (40–60°C).

- Key Findings : Boc groups hydrolyze under acidic conditions, while thiols oxidize in basic media. Stabilizing agents (e.g., TCEP for thiols) mitigate degradation .

Q. What experimental strategies are recommended for studying this compound’s interactions with thiol-reactive probes in aqueous versus organic solvents?

- Methodological Answer :

- Probe Selection : Use maleimide- or iodoacetamide-based probes (e.g., fluorescein-maleimide) for thiol-specific reactions.

- Solvent Optimization : In aqueous buffers (pH 7.4), monitor conjugation efficiency via fluorescence quenching. In organic solvents (e.g., DMSO), track adduct formation using -NMR with fluorine-labeled probes.

- Kinetic Analysis : Stopped-flow spectrophotometry quantifies reaction rates, revealing solvent-dependent steric effects .

Q. How can researchers resolve contradictions in reported this compound reactivity across different studies?

- Methodological Answer : Contradictions often arise from divergent protection strategies or analytical thresholds. A systematic approach includes:

- Meta-Analysis : Compare studies using PRISMA guidelines, focusing on variables like solvent purity, catalyst loading, and detection limits .

- Replication Studies : Reproduce conflicting protocols with standardized reagents (e.g., Aldrich vs. TCI sources) and cross-validate via inter-laboratory collaborations .

- Statistical Reconciliation : Apply multivariate regression to isolate confounding factors (e.g., trace metal contaminants) .

Q. What statistical approaches are appropriate for analyzing conflicting data on this compound’s enantiomeric purity in chiral environments?

- Methodological Answer :

- Data Modeling : Use principal component analysis (PCA) to cluster datasets by experimental conditions (e.g., chiral stationary phases, mobile phase additives).

- Error Analysis : Calculate confidence intervals for enantiomeric excess (ee) measurements, accounting for detector sensitivity (e.g., UV vs. polarimetry).

- Bayesian Inference : Assess the probability of methodological bias (e.g., column aging effects) influencing reported ee values .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s coupling efficiency during peptide synthesis?

- Methodological Answer : Variability often stems from incomplete deprotection or side-chain interactions. Mitigation strategies include:

- Pre-activation : Pre-activate carboxyl groups with HOAt/HOBA to enhance coupling rates.

- In Situ Monitoring : Use FTIR to track carbodiimide consumption during activation.

- Quality Control : Implement LC-MS after each coupling cycle to detect truncated sequences .

Q. What protocols ensure reproducibility in this compound’s thiol-disulfide exchange kinetics?

- Methodological Answer :

- Standardized Redox Buffers : Use glutathione redox buffers (GSH/GSSG) at defined ratios (e.g., 10:1) to control equilibrium.

- Real-Time Monitoring : Employ stopped-flow UV-vis spectroscopy at 280 nm (disulfide absorbance) or fluorescence anisotropy for dynamic tracking.

- Data Normalization : Report rate constants relative to internal standards (e.g., β-mercaptoethanol) to account for environmental drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.